Rimeporid

Übersicht

Beschreibung

Rimeporid ist ein experimentelles Medikament, das hauptsächlich zur Behandlung der Duchenne-Muskeldystrophie entwickelt wurde. Es ist ein First-in-Class-Inhibitor des Natrium-Protonen-Austauschers vom Typ 1. Die Verbindung hat das Potenzial gezeigt, den pH-Wert, Natrium und Kalzium in den Zellen zu reduzieren, was für Patienten mit Duchenne-Muskeldystrophie von Vorteil ist .

Herstellungsmethoden

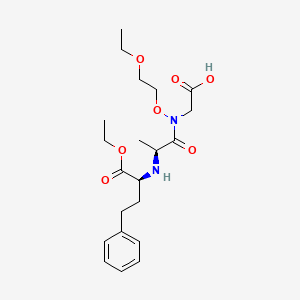

Die synthetische Route für this compound beinhaltet die Reaktion von 2-Methyl-4,5-bis(methylsulfonyl)benzoesäure mit Guanidin unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid und einen Katalysator wie Triethylamin. Das Produkt wird dann durch Kristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

Rimeporid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Inhibitoren des Natrium-Protonen-Austauschers zu untersuchen.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf das zelluläre Ionenungleichgewicht und ihr Potenzial zur Reduzierung von Zellstress untersucht.

Medizin: this compound wird auf sein therapeutisches Potenzial bei der Behandlung der Duchenne-Muskeldystrophie und anderer Erkrankungen mit Ionenungleichgewicht untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Natrium-Protonen-Austauscher vom Typ 1 inhibiert. Diese Inhibition reduziert die intrazelluläre Konzentration von Natrium und Kalzium, was dazu beiträgt, Zellschäden und -stress zu verhindern. Die genauen molekularen Ziele und Pfade, die beteiligt sind, umfassen die Reduzierung des pH-Werts und der Ionenüberlastung in den Zellen, was besonders für Patienten mit Duchenne-Muskeldystrophie von Vorteil ist .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Rimeporide primarily targets an ion pump known as the sodium–hydrogen antiporter 1 (NHE-1) . This pump plays a crucial role in regulating pH, sodium, and calcium levels within cells .

Mode of Action

Rimeporide acts by blocking the NHE-1 ion pump . While the exact mechanism is still under investigation, it is speculated that the inhibition of this pump leads to a reduction in pH, sodium, and calcium overload in the cells of patients with Duchenne muscular dystrophy .

Biochemical Pathways

The inhibition of the NHE-1 ion pump by Rimeporide affects several biochemical pathways. For instance, it has been observed that Rimeporide can improve hemodynamic variables in the pulmonary circulation and the right ventricle, decrease right ventricle hypertrophy, pulmonary vascular remodeling, inflammation, and fibrosis . It also appears to decrease the p-Akt/Akt ratio and stimulate the autophagy flux, mainly in the right ventricle .

Pharmacokinetics

The pharmacokinetics of Rimeporide are still under investigation. It has been administered orally in clinical trials, suggesting that it has some degree of bioavailability .

Result of Action

Rimeporide’s action results in several molecular and cellular effects. It has been shown to reverse pulmonary arterial hypertension (PAH) and right ventricular (RV) dysfunction induced by the Sugen5416/hypoxia model . It also blunts pulmonary and RV inflammation, reduces RV NHE-1 protein expression, and decreases RV hypertrophy and fibrosis .

Action Environment

The action of Rimeporide can be influenced by environmental factors such as hypoxia. For instance, in a preclinical hypoxic model of pulmonary hypertension, Rimeporide was shown to ameliorate right ventricular dysfunction and pulmonary arterial hypertension . .

Biochemische Analyse

Biochemical Properties

Rimeporide acts as an inhibitor of the sodium-hydrogen exchanger type 1, which is a transmembrane protein responsible for the exchange of intracellular hydrogen ions with extracellular sodium ions. This exchange is vital for maintaining intracellular pH and sodium homeostasis. Rimeporide interacts with the sodium-hydrogen exchanger type 1 by binding to its active site, thereby inhibiting its function. This inhibition leads to a reduction in intracellular sodium levels and an increase in intracellular hydrogen ion concentration, which helps in mitigating the pathological effects observed in conditions like Duchenne muscular dystrophy .

Cellular Effects

Rimeporide has been shown to exert significant effects on various cell types, particularly in the context of Duchenne muscular dystrophy. In skeletal muscle cells, Rimeporide reduces intracellular sodium accumulation, which is a hallmark of the disease. This reduction in sodium levels helps in preventing calcium overload, thereby protecting muscle cells from necrosis and fibrosis. Additionally, Rimeporide has been observed to reduce inflammation and oxidative stress in cardiac muscle cells, leading to improved cardiac function .

Molecular Mechanism

The molecular mechanism of Rimeporide involves its inhibition of the sodium-hydrogen exchanger type 1. By binding to the active site of this exchanger, Rimeporide prevents the exchange of intracellular hydrogen ions with extracellular sodium ions. This inhibition leads to a decrease in intracellular sodium levels and an increase in intracellular hydrogen ion concentration. The reduction in sodium levels helps in preventing calcium overload, which is a key factor in the pathogenesis of Duchenne muscular dystrophy. Additionally, Rimeporide’s inhibition of the sodium-hydrogen exchanger type 1 has been shown to reduce inflammation and oxidative stress, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rimeporide have been observed to change over time. Studies have shown that Rimeporide is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term treatment with Rimeporide has been associated with sustained reductions in intracellular sodium levels and improvements in muscle function. Additionally, Rimeporide has been shown to reduce fibrosis and inflammation in skeletal and cardiac muscles over time, indicating its potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of Rimeporide have been studied in various animal models, including dystrophin-deficient mice and golden retriever muscular dystrophy dogs. These studies have demonstrated that the therapeutic effects of Rimeporide are dose-dependent. At lower doses, Rimeporide effectively reduces intracellular sodium levels and improves muscle function without causing significant adverse effects. At higher doses, Rimeporide has been associated with potential toxic effects, including gastrointestinal disturbances and alterations in renal function. These findings highlight the importance of optimizing the dosage of Rimeporide to achieve maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Rimeporide is primarily metabolized in the liver, where it undergoes biotransformation to produce various metabolites. The metabolic pathways involved in the biotransformation of Rimeporide include oxidation, reduction, and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450 isoforms, which play a crucial role in the detoxification and elimination of Rimeporide from the body. The metabolites of Rimeporide are excreted primarily through the kidneys, indicating the involvement of renal pathways in its elimination .

Transport and Distribution

Rimeporide is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and is distributed to various tissues, including skeletal and cardiac muscles. The distribution of Rimeporide is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Additionally, Rimeporide has been shown to accumulate in skeletal and cardiac muscles, where it exerts its therapeutic effects by inhibiting the sodium-hydrogen exchanger type 1 .

Subcellular Localization

Rimeporide is primarily localized in the cytoplasm of cells, where it interacts with the sodium-hydrogen exchanger type 1. This subcellular localization is crucial for its inhibitory activity, as the sodium-hydrogen exchanger type 1 is a transmembrane protein located in the plasma membrane. The interaction of Rimeporide with the sodium-hydrogen exchanger type 1 in the cytoplasm leads to the inhibition of sodium-hydrogen exchange, thereby reducing intracellular sodium levels and preventing calcium overload. Additionally, Rimeporide’s localization in the cytoplasm allows it to modulate various cellular processes, including inflammation and oxidative stress .

Vorbereitungsmethoden

The synthetic route for Rimeporide involves the reaction of 2-methyl-4,5-bis(methylsulfonyl)benzoic acid with guanidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .

Analyse Chemischer Reaktionen

Rimeporid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfongruppen wieder in Sulfide umwandeln.

Substitution: Die Methylsulfonylgruppen können unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Rimeporid ist im Vergleich zu anderen Inhibitoren des Natrium-Protonen-Austauschers einzigartig, da es speziell auf Typ-1-Austauscher abzielt. Ähnliche Verbindungen umfassen:

Ataluren: Ein weiteres experimentelles Medikament für die Duchenne-Muskeldystrophie.

Idebenon: Ein Antioxidans, das Potenzial bei der Behandlung der Muskeldystrophie gezeigt hat.

Biostrophin: Eine experimentelle Gentherapie für die Duchenne-Muskeldystrophie.

This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und sein Potenzial aus, die Ionenüberlastung in den Zellen zu reduzieren .

Eigenschaften

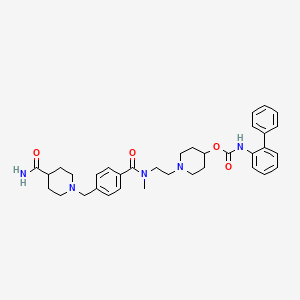

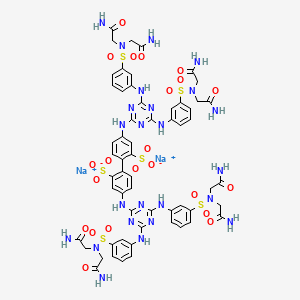

IUPAC Name |

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMEQPXDKRRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870177 | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187870-78-6 | |

| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimeporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimeporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rimeporide?

A1: Rimeporide functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1) protein. [, , ] This protein plays a crucial role in regulating intracellular pH by extruding protons (H+) in exchange for sodium ions (Na+). By inhibiting NHE-1, Rimeporide disrupts this balance, impacting various cellular processes.

Q2: How does Rimeporide's inhibition of NHE-1 translate to therapeutic benefits in the context of ischemic stroke?

A2: Research suggests that following an ischemic stroke, NHE-1 activity contributes to detrimental inflammation and white matter damage. [] Rimeporide's inhibition of NHE-1 in this context has been shown to reduce microglial inflammatory responses and promote oligodendrogenesis (the generation of oligodendrocytes, cells crucial for myelin production). This, in turn, enhances white matter repair and leads to improved motor and cognitive function recovery in animal models. []

Q3: Has Rimeporide demonstrated therapeutic potential in other disease models?

A3: Yes, beyond ischemic stroke, Rimeporide has shown promise in preclinical studies for Duchenne Muscular Dystrophy (DMD). [, , , , ] While the exact mechanisms are still under investigation, studies suggest that Rimeporide may offer protective effects on left ventricular function in DMD models. []

Q4: What is the current status of Rimeporide's clinical development?

A4: Rimeporide has undergone Phase Ib clinical trials in young patients with Duchenne Muscular Dystrophy to assess its safety, tolerability, and pharmacokinetics. [, ] Results from these trials provide valuable insights into the drug's behavior in humans and guide further clinical development.

Q5: Are there any known interactions between Rimeporide and other molecules?

A5: Research indicates that Rimeporide, along with other guanidine ligands like amiloride and cariporide, interacts with DNA. [] While the exact implications of this interaction are not fully elucidated, it suggests a potential area for further investigation regarding Rimeporide's broader biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

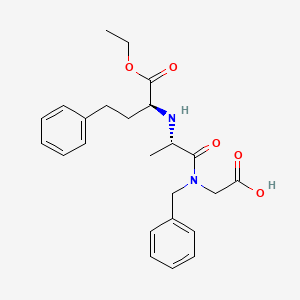

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)